1-cyclohexenylboronic Acid
Overview
Description
1-Cyclohexenylboronic Acid, also known by its CAS number 89490-05-1 , is a boronic acid derivative with broad applications in various fields of research and industry. It is often used in laboratory settings .
Molecular Structure Analysis
The molecular formula of 1-Cyclohexenylboronic Acid is C6H11BO2 . The InChI Key is XZWQKJXJNKYMAP-UHFFFAOYSA-N . The SMILES representation is OB(O)C1=CCCCC1 .Scientific Research Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- These sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
- Boronic acids have been used for electrophoresis of glycated molecules .
- They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Sensing Applications
Biological Labelling, Protein Manipulation and Modification
Therapeutics and Separation Technologies
- 1-Cyclohexenylboronic Acid is often used in chemical synthesis . Its unique properties make it a valuable reagent in the creation of various chemical compounds .
- Boronic acids, including 1-Cyclohexenylboronic Acid, can be used in chromatography . They can be used as ligands in affinity chromatography for separating glycoproteins .
Chemical Synthesis
Chromatography
Mass Spectrometry
- 1-Cyclohexenylboronic Acid is often used in chemical synthesis . Its unique properties make it a valuable reagent in the creation of various chemical compounds .
- Boronic acids, including 1-Cyclohexenylboronic Acid, can be used in chromatography . They can be used as ligands in affinity chromatography for separating glycoproteins .
Chemical Synthesis
Chromatography
Mass Spectrometry
Safety And Hazards
properties
IUPAC Name |
cyclohexen-1-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BO2/c8-7(9)6-4-2-1-3-5-6/h4,8-9H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWQKJXJNKYMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCCC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397532 | |
Record name | cyclohexen-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexenylboronic Acid | |
CAS RN |
89490-05-1 | |
Record name | cyclohexen-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclohexenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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